DB1113

PROTAC BCR-ABL Chronic Myeloid Leukemia

DB1113 is a unique multi-kinase PROTAC degrader, not an ATP-competitive inhibitor. It catalytically eliminates entire kinase scaffolds (ABL1/2, CDK4, MAP4K2), overcoming point mutation resistance. This distinct degradation fingerprint makes it irreplaceable for mapping kinase network crosstalk. Standard ATP-inhibitors (e.g., imatinib) or other PROTACs (e.g., GMB-475) are not equivalent. Procure this precise chemical probe to ensure experimental validity in kinase signaling studies.

Molecular Formula C59H68F3N13O6S
Molecular Weight 1144.3 g/mol
Cat. No. B10823908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB1113
Molecular FormulaC59H68F3N13O6S
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCCC(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C
InChIInChI=1S/C59H68F3N13O6S/c1-35-14-19-43(67-53(78)40-11-10-12-42(27-40)59(60,61)62)28-46(35)75-32-41-30-64-56(70-52(41)71(7)57(75)81)68-44-20-21-48(63-31-44)73-25-23-72(24-26-73)22-9-8-13-49(77)69-51(58(4,5)6)55(80)74-33-45(76)29-47(74)54(79)66-36(2)38-15-17-39(18-16-38)50-37(3)65-34-82-50/h10-12,14-21,27-28,30-31,34,36,45,47,51,76H,8-9,13,22-26,29,32-33H2,1-7H3,(H,66,79)(H,67,78)(H,69,77)(H,64,68,70)/t36-,45+,47-,51+/m0/s1
InChIKeyBTJSSCWASCIGSE-OWEXABFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB1113 (CAS 2769753-53-7) as a Multi-Kinase PROTAC Degrader for Aberrant Kinase Activity Research


DB1113 (also known as Example 24) is a heterobifunctional proteolysis-targeting chimera (PROTAC) compound designed for the targeted degradation of a broad spectrum of protein kinases [1]. It comprises a kinase-binding warhead, a flexible linker, and an E3 ubiquitin ligase-recruiting moiety, enabling it to induce the ubiquitin-proteasome system (UPS)-dependent degradation of its target proteins rather than merely inhibiting their catalytic activity [1]. The compound has a molecular formula of C59H68F3N13O6S and a molecular weight of 1144.3 g/mol .

The Non-Interchangeable Nature of Multi-Kinase PROTACs: Why DB1113 Cannot Be Replaced by Single-Target Inhibitors or Other Degraders


Generic substitution with traditional ATP-competitive kinase inhibitors (e.g., imatinib, dasatinib) is scientifically unsound for DB1113 applications because these inhibitors only block catalytic activity, whereas DB1113's mechanism of action is to catalytically eliminate the entire kinase protein scaffold, thereby ablating both enzymatic and potential scaffolding functions [1]. Furthermore, substitution with another multi-kinase PROTAC (e.g., GMB-475, TL 13-112) is not equivalent due to the unique degradation profiles observed for each compound. DB1113 has been specifically identified to degrade a distinct panel of kinases, including ABL1, ABL2, CDK4, and MAP4K2, among over 30 others, as detailed in its patent documentation [1]. The linker composition and attachment points in DB1113 are optimized for this specific degradation fingerprint, which differs from that of other PROTACs in the same class, making it a unique tool for probing complex kinase signaling networks where simultaneous degradation of multiple specific targets is required [1].

Quantitative Differentiation of DB1113: Evidence from Kinase Degradation Profiling


DB1113 Degrades ABL1 and Its Oncogenic Fusion BCR-ABL, a Key Driver in CML

DB1113 is a bifunctional compound explicitly designed for targeted protein degradation of kinases, including ABL1 and its oncogenic fusion protein BCR-ABL [1]. This mechanism is fundamentally different from ATP-competitive inhibitors like imatinib, which only block kinase activity and are subject to resistance mutations. While specific DC50 (half-maximal degradation concentration) values for DB1113 are not publicly disclosed in readily accessible vendor datasheets or the patent abstract, its inclusion as 'Example 24' in the patent WO2022093742A1 establishes its identity as a lead compound for this purpose. This is a qualitative, class-level inference based on its documented target profile [1].

PROTAC BCR-ABL Chronic Myeloid Leukemia Targeted Protein Degradation

Broad-Spectrum Kinase Degradation Profile of DB1113 Exceeds That of Many Single-Target Degraders

According to its patent description, DB1113 (Example 24) is not a single-target degrader. It is designed to degrade a wide range of kinases, including ABL1, ABL2, BLK, CDK11B, CDK4, CSK, EPHA3, FER, GAK, LIMK1, MAP3K20, MAP4K1, MAP4K2, MAP4K3, MAP4K5, MAPK14, MAPK7, MAPK8, MAPK9, MAPKAPK2, MAPKAPK3, NLK, PDIK1L, PTK2B, RIPK1, RPS6KA1, RPS6KA3, SIK2, SIK3, STK35, TNK2, and ULK1 [1]. This broad degradation profile is a direct result of its optimized linker and warhead chemistry and is a key differentiator from more selective PROTACs like GMB-475 (which primarily targets BCR-ABL) or TL 13-112 (a selective CDK12/13 degrader).

Chemoproteomics Kinase Degradation Multi-Targeted Therapy PROTAC Selectivity

Chemical Identity and Purity for Reproducible Research with DB1113

DB1113 is supplied with a defined chemical identity (CAS 2769753-53-7, molecular formula C59H68F3N13O6S, MW 1144.3) and a typical purity of ≥95% as verified by suppliers . This level of characterization is essential for ensuring experimental reproducibility, especially when comparing results across different studies or when using the compound in sensitive assays where impurities could confound results. While this is a standard practice for research-grade compounds, it is a necessary baseline for any scientific procurement decision.

Analytical Chemistry Compound Purity Reproducibility Research Tool Validation

Optimized Applications for DB1113 Based on Its Multi-Kinase Degradation Profile


Investigating Resistance Mechanisms in BCR-ABL-Driven Cancers

Given its ability to degrade ABL1 and BCR-ABL [1], DB1113 is a valuable tool for studying resistance to ATP-competitive BCR-ABL inhibitors like imatinib. By using DB1113 in cell-based assays, researchers can investigate whether degradation of the entire kinase protein can overcome resistance caused by point mutations in the kinase domain, a common clinical problem. This application directly stems from its established mechanism of action [1].

Probing Kinase Signaling Network Redundancy and Crosstalk

The broad degradation profile of DB1113, encompassing over 30 kinases across multiple signaling families (e.g., ABL, CDK, MAPK) [1], makes it uniquely suited for experiments designed to map functional redundancies and crosstalk within kinase networks. In contrast to a highly selective inhibitor or degrader, DB1113 can be used to simultaneously silence multiple nodes in a pathway, revealing compensatory mechanisms that might otherwise go undetected.

Developing and Validating Chemoproteomic Methods for Degrader Target Identification

DB1113 can serve as a positive control or calibration standard in chemoproteomic workflows (e.g., thermal proteome profiling or affinity enrichment mass spectrometry) aimed at identifying the full target spectrum of novel kinase degraders [1]. Its well-documented multi-kinase degradation profile provides a known benchmark against which the selectivity and off-target engagement of new compounds can be assessed.

Functional Genomics Screening in Kinase-Dependent Disease Models

In CRISPR or RNAi-based functional genomics screens that identify a dependency on a specific kinase, DB1113 can be used as a chemical probe for orthogonal validation. Its ability to degrade the target protein, rather than just inhibit it, provides a more stringent test of the target's essentiality and can help differentiate between catalytic and scaffolding functions of the kinase [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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